3-Bromo-1-cyclohexyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
3-bromo-1-cyclohexylpyrazole |
InChI |
InChI=1S/C9H13BrN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI Key |
DAUKXRLXXKVHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 1 Cyclohexyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of 3-Bromo-1-cyclohexyl-1H-pyrazole, providing precise information about the hydrogen and carbon environments and their connectivity.
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, prepared as a yellow oil, the spectrum was recorded on a 500 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. princeton.edu
The pyrazole (B372694) ring exhibits two distinct signals corresponding to the protons at the C4 and C5 positions. The proton at C5 (H-5) appears as a doublet at δ 7.28 ppm, while the proton at C4 (H-4) is observed further upfield as a doublet at δ 6.20 ppm. princeton.edu The coupling constant for both doublets is J = 2.3 Hz, which is characteristic of a three-bond coupling between these two protons on the pyrazole ring.
The N-cyclohexyl substituent displays a complex set of signals. The single proton on the carbon attached to the pyrazole nitrogen (N-CH) is a key diagnostic signal. It appears as a triplet of triplets at δ 4.02 ppm with coupling constants of J = 11.8 Hz and 3.8 Hz, indicating coupling to both axial and equatorial adjacent protons on the cyclohexane (B81311) ring. princeton.edu The remaining ten protons of the cyclohexyl ring produce a series of overlapping multiplets in the typical aliphatic region, generally between δ 1.2 and 2.2 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.28 | d | 2.3 | 1H | Pyrazole H-5 |
| 6.20 | d | 2.3 | 1H | Pyrazole H-4 |
| 4.02 | tt | 11.8, 3.8 | 1H | Cyclohexyl N-CH |
| 1.2-2.2 | m | - | 10H | Cyclohexyl -(CH₂)₅- |
Data sourced from a 500 MHz spectrum in CDCl₃. princeton.edu
While specific experimental ¹³C NMR data for this compound has not been reported in the reviewed literature, the expected chemical shifts can be predicted based on analogous structures and general principles. The spectrum should display nine distinct signals, corresponding to the nine unique carbon environments in the molecule.
The carbon atom bearing the bromine (C-3) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. In comparison to the parent pyrazole, this signal would be shifted. The C-4 and C-5 carbons of the pyrazole ring are anticipated in the aromatic region, typically between 105 and 140 ppm. sci-hub.st The carbon of the cyclohexyl ring directly attached to the nitrogen (N-C) would appear in the range of δ 55-65 ppm. sci-hub.st The remaining five carbon signals of the cyclohexyl ring are expected in the aliphatic region (δ 25-35 ppm). sci-hub.st
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
|---|---|
| C-3 (C-Br) | 120 - 135 |
| C-4 | 105 - 115 |
| C-5 | 130 - 140 |
| Cyclohexyl C-1 (N-CH) | 55 - 65 |
| Cyclohexyl C-2, C-6 | 30 - 35 |
| Cyclohexyl C-3, C-5 | 24 - 28 |
The regiochemistry of the N-cyclohexyl substitution on the pyrazole ring is critical and was unambiguously confirmed using 2D NMR spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. princeton.edu A NOESY experiment detects spatial proximity between protons. For this compound, a cross-peak would be observed between the cyclohexyl methine proton (N-CH at δ 4.02 ppm) and the pyrazole H-5 proton (at δ 7.28 ppm). This correlation confirms that the cyclohexyl group is attached to the N-1 position, as this is the only arrangement that places these two protons close enough in space for a NOE to be detected. Other 2D techniques like HSQC and HMBC would be invaluable for assigning the specific ¹H and ¹³C signals of the cyclohexyl ring.
Infrared (IR) Spectroscopy for Molecular Vibrational Analysis
Experimental IR data for this compound is not available in the cited literature. However, the expected characteristic absorption bands can be outlined based on its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3150 | C-H Stretch | Pyrazole Ring (Aromatic) |
| 2850 - 2940 | C-H Stretch | Cyclohexyl Ring (Aliphatic) |
| ~1500 - 1600 | C=C, C=N Stretch | Pyrazole Ring |
| 1450 - 1470 | C-H Bend | Cyclohexyl Ring (CH₂) |
The spectrum is expected to show C-H stretching vibrations for both the aromatic-like pyrazole ring and the aliphatic cyclohexyl group. The pyrazole ring itself would produce a series of characteristic stretching bands for its C=C and C=N bonds. A key, albeit potentially weak, absorption would be the C-Br stretch, which typically appears in the lower frequency "fingerprint" region of the spectrum.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Specific mass spectrometry data for this compound has not been reported. Mass spectrometry is used to determine the molecular weight and can provide structural clues through analysis of fragmentation patterns. For this compound (molecular formula C₉H₁₃BrN₂), the mass spectrum would be expected to show a distinctive molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion would appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 228/230 | [C₉H₁₃⁷⁹BrN₂]⁺ / [C₉H₁₃⁸¹BrN₂]⁺ | Molecular Ion (M⁺) peak with characteristic 1:1 isotopic pattern |
| 147 | [C₉H₁₃N₂]⁺ | Fragment from loss of Br radical |
| 149 | [C₅H₃BrN₂]⁺ | Fragment from loss of cyclohexene (B86901) |
Common fragmentation pathways would likely include the loss of a bromine radical ([M-Br]⁺) or the loss of the cyclohexyl group. The fragmentation of the pyrazole ring itself could also lead to a series of smaller charged fragments.
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. osti.govnih.gov It provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. sci-hub.st
However, SCXRD requires a sample to be a well-ordered single crystal. The synthesis of this compound yielded the product as a yellow oil. princeton.edu As this technique is not applicable to liquids or oils, a single-crystal X-ray structure for this compound has not been reported. To obtain such data, the oil would first need to be successfully crystallized into a form suitable for diffraction analysis.
Based on the scientific literature available, a detailed crystallographic and spectroscopic analysis for the specific compound this compound has not been published. The search results yielded crystallographic and Hirshfeld surface analyses for various other pyrazole derivatives, but not for the subject compound.
Therefore, it is not possible to provide the specific data requested for the Crystal Structure Determination, Analysis of Bond Parameters, and Hirshfeld Surface Analysis for this compound.
To fulfill the user's request, published X-ray crystallography and Hirshfeld surface analysis data for this compound would be required.
Theoretical and Computational Chemistry Investigations of 3 Bromo 1 Cyclohexyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are utilized to determine the optimized geometry, electronic properties, and spectroscopic features of 3-Bromo-1-cyclohexyl-1H-pyrazole. These calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or 6-311+G**, which has been shown to provide reliable results for pyrazole (B372694) and related heterocyclic systems. nih.gov
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the geometry optimization. This process finds the minimum energy conformation on the potential energy surface. acs.org For this compound, calculations would reveal the precise bond lengths, bond angles, and dihedral angles. The pyrazole ring is expected to be nearly planar, while the cyclohexyl group typically adopts a stable chair conformation. raco.cat The optimized geometry confirms that the structure is a true minimum, as indicated by the absence of imaginary vibrational frequencies.
The electronic structure analysis provides insights into the distribution of electrons within the molecule. DFT calculations can determine key parameters that describe the molecule's stability and charge distribution. Based on studies of analogous pyrazole derivatives, a set of expected geometric parameters can be predicted. raco.catsemanticscholar.org
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C3-Br | ~1.89 Å |
| N1-N2 | ~1.35 Å | |
| N1-C(cyclohexyl) | ~1.48 Å | |
| N2-C3 | ~1.34 Å | |
| C3-C4 | ~1.42 Å | |
| C4-C5 | ~1.38 Å | |
| C5-N1 | ~1.37 Å | |
| **Bond Angles (°) ** | N2-C3-Br | ~125° |
| C5-N1-N2 | ~112° | |
| N1-N2-C3 | ~105° | |
| N2-C3-C4 | ~111° | |
| C3-C4-C5 | ~106° |
Note: These values are representative and based on DFT calculations of structurally similar molecules.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.comimperial.ac.uk The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrazole ring and the bromine atom. The LUMO is likely to be distributed over the pyrazole ring as well, featuring π* antibonding characteristics. The energy gap for pyrazole derivatives is typically in a range that suggests moderate reactivity and good stability. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -0.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 eV |
Note: These values are representative and based on DFT calculations of structurally similar molecules. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values in various colors. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and represent sites for nucleophilic attack. researchgate.netresearchgate.net
In this compound, the MEP map would show negative potential concentrated around the electronegative nitrogen atoms of the pyrazole ring and the bromine atom. These areas are the primary sites for hydrogen bonding and electrophilic interactions. Conversely, the most positive potential would be located on the hydrogen atoms of the cyclohexyl ring and the pyrazole ring, indicating their susceptibility to nucleophilic attack. nih.govderpharmachemica.com
Theoretical Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and rocking of bonds. ksu.edu.sa These calculations not only help in assigning the bands observed in experimental spectra but also confirm that the optimized geometry is a true energy minimum. nih.gov
For this compound, the vibrational spectrum would be characterized by several key modes. The C-H stretching vibrations of the cyclohexyl and pyrazole rings are expected in the 2900-3100 cm⁻¹ region. Vibrations involving the pyrazole ring, such as C=C, C-N, and N-N stretching, would appear in the 1300-1600 cm⁻¹ fingerprint region. The C-Br stretching vibration is expected at a lower frequency, typically in the 500-700 cm⁻¹ range. A comparison of theoretical (scaled) frequencies with experimental data for similar molecules shows good agreement. nih.govderpharmachemica.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H Stretching (Cyclohexyl & Pyrazole) | 2950 - 3100 |
| C=N/C=C Stretching (Pyrazole Ring) | 1450 - 1600 |
| CH₂ Bending/Scissoring (Cyclohexyl) | 1440 - 1470 |
| N-N Stretching (Pyrazole Ring) | 1350 - 1400 |
| C-Br Stretching | 550 - 650 |
Note: These are expected frequency ranges based on DFT calculations for analogous compounds. nih.govderpharmachemica.com
Theoretical NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov Comparing predicted shifts with experimental data serves as a powerful validation of the computed structure. nih.gov
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrazole ring and the cyclohexyl group. The pyrazole protons (at C4 and C5) would appear in the aromatic region, while the cyclohexyl protons would be found in the upfield aliphatic region. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbons of both the pyrazole and cyclohexyl moieties, with the brominated carbon (C3) being significantly influenced by the halogen substituent.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H4 (Pyrazole) | 6.3 - 6.5 |
| H5 (Pyrazole) | 7.5 - 7.7 |
| CH (Cyclohexyl, N-attached) | 4.1 - 4.4 |
| CH₂ (Cyclohexyl) | 1.2 - 2.1 |
| ¹³C NMR | |
| C3 (C-Br) | ~120 |
| C4 | ~110 |
| C5 | ~140 |
| CH (Cyclohexyl, N-attached) | 60 - 65 |
| CH₂ (Cyclohexyl) | 24 - 34 |
Note: Chemical shifts are referenced to TMS and are representative values based on analogous structures. raco.cat
Quantum Chemical Calculations for Reactivity and Stability Assessments
Beyond FMO analysis, a range of global reactivity descriptors can be derived from DFT calculations to provide a more quantitative assessment of a molecule's reactivity and stability. researchgate.net These descriptors are calculated from the energies of the HOMO and LUMO and include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. researchgate.net
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These parameters help to quantify the kinetic stability and reactive nature of this compound. A relatively large hardness value, derived from a significant HOMO-LUMO gap, would indicate high stability. researchgate.net
Table 5: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.0 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.75 eV |
| Global Softness (S) | 1 / (2η) | ~ 0.18 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | ~ 2.9 eV |
Note: These values are derived from the representative HOMO/LUMO energies in Table 2 and are based on methodologies applied to similar pyrazole systems. researchgate.netresearchgate.net
Charge Density Distribution and Atomic Charges
The nitrogen atoms in the pyrazole ring, being more electronegative than carbon, draw electron density towards themselves, resulting in negative partial charges. The bromine atom, also highly electronegative, significantly polarizes the C-Br bond, leading to a partial positive charge on the attached carbon (C3) and a partial negative charge on the bromine atom. The cyclohexyl group, being a saturated hydrocarbon moiety, primarily engages in weaker inductive effects.
Understanding the atomic charges is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the carbon atoms in the pyrazole ring with lower electron density (more positive partial charge) would be more likely to react with nucleophiles. Hirshfeld surface analysis is another powerful tool that can be used to explore the nature of intermolecular interactions that are governed by charge distribution. researchgate.net
Table 1: Calculated Atomic Charges for Representative Atoms in a Pyrazole System (Note: Specific calculated values for this compound are not publicly available. This table illustrates typical charge distributions in similar pyrazole structures based on computational studies.)
| Atom | Typical Partial Charge (e) | Method |
|---|---|---|
| N1 (pyrazole) | -0.1 to -0.2 | DFT/B3LYP |
| N2 (pyrazole) | -0.1 to -0.2 | DFT/B3LYP |
| C3 (pyrazole) | +0.1 to +0.2 | DFT/B3LYP |
| Br (on C3) | -0.05 to -0.1 | DFT/B3LYP |
Ionization Potential and Electron Affinity Studies
Ionization potential (IP) and electron affinity (EA) are key quantum chemical descriptors that relate to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The IP represents the energy required to remove an electron from the HOMO, while the EA is the energy released when an electron is added to the LUMO. These values are critical for assessing a molecule's ability to act as an electron donor or acceptor in chemical reactions and for predicting its electrochemical behavior.
Computational methods like DFT can provide reliable estimates of IP and EA. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich pyrazole ring and the bromine atom, while the LUMO would be distributed over the pyrazole ring, influenced by the electron-withdrawing bromine atom. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates higher reactivity.
Table 2: Frontier Orbital Energies (Illustrative) (Note: These are representative values for pyrazole derivatives. Specific data for this compound is not available.)
| Parameter | Description | Typical Energy Range (eV) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
Molecular Modeling and Docking Studies for Mechanistic Insights and Ligand-Binding Predictions (non-biological)
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a larger molecule, such as a metal catalyst. science.gov In a non-biological context, these studies are invaluable for designing new catalysts and understanding reaction mechanisms at an atomic level. researchgate.net
For this compound, docking studies can predict how it might coordinate as a ligand to a metal center in a catalyst. Pyrazole derivatives are well-known to form stable complexes with various transition metals, acting as N-donor ligands. researchgate.net The modeling process involves generating a 3D structure of the pyrazole derivative and the catalytic target, followed by a search algorithm that explores possible binding poses of the ligand within the catalyst's active site. A scoring function then ranks these poses based on their predicted binding affinity.
Conformational Analysis of the Cyclohexyl Moiety and Pyrazole Ring
The attachment of the pyrazole ring to the cyclohexyl group can occur in two primary positions: axial or equatorial. The equatorial position is generally more stable due to reduced steric hindrance with the rest of the cyclohexyl ring. The rotation around the C-N bond connecting the two rings also leads to different conformers with varying energies. Computational conformational analysis can identify the lowest energy (most stable) conformer, which is crucial for accurate molecular docking studies. The conformation of the molecule can significantly influence how it fits into a catalytic binding site. iucr.org
Ligand-Target Interactions in Catalytic Systems
As a ligand, this compound can coordinate to a metal center through one of the nitrogen atoms of the pyrazole ring. researchgate.net The nature of the metal-ligand bond is a key determinant of the resulting catalyst's properties. Molecular modeling can elucidate the specific interactions involved:
Coordination Bonds: The primary interaction is the formation of a coordinate covalent bond between the lone pair of electrons on a pyrazole nitrogen and a vacant orbital on the metal center.
Steric Effects: The bulky cyclohexyl group and the bromine atom can influence the accessibility of the metal center, thereby affecting the catalyst's selectivity. By occupying space around the metal, the ligand can direct incoming substrates to bind in a specific orientation.
Electronic Effects: The electron-withdrawing bromine atom modifies the electronic properties of the pyrazole ring, which in turn affects the electron-donating ability of the nitrogen atoms. This can tune the reactivity of the metal center. For instance, a less electron-donating ligand can make the metal center more Lewis acidic. acs.org
Docking studies can predict the binding energy and preferred geometry of the this compound ligand within a catalytic complex, providing insights that can guide the rational design of new and improved catalysts for specific chemical transformations. unicam.itnih.gov
Reactivity and Derivatization Studies of 3 Bromo 1 Cyclohexyl 1h Pyrazole
Functional Group Transformations of the Bromine Atom
The bromine atom at the C3 position of the pyrazole (B372694) ring is a key handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.
Nucleophilic Substitution Reactions
While direct nucleophilic aromatic substitution on electron-rich aromatic systems like pyrazole can be challenging, such reactions can be facilitated under specific conditions or with highly activated nucleophiles. For 3-bromo-1-cyclohexyl-1H-pyrazole, this pathway allows for the introduction of various heteroatom nucleophiles.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent in this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyrazole with boronic acids or their esters to form C-C bonds. This method is widely used to introduce aryl, heteroaryl, or vinyl groups at the 3-position of the pyrazole ring.
Sonogashira Coupling: The Sonogashira reaction, another palladium-catalyzed process, involves the coupling of the bromopyrazole with terminal alkynes. This reaction is instrumental in synthesizing pyrazole derivatives containing an alkynyl moiety, which can be further functionalized.
Heck Coupling: The Heck reaction allows for the vinylation of the pyrazole ring by coupling this compound with alkenes in the presence of a palladium catalyst.
As of the latest available data, specific examples and detailed data tables for the Suzuki, Sonogashira, and Heck reactions of this compound are not extensively reported in publicly accessible scientific literature. The general reactivity of 3-bromopyrazoles in these cross-coupling reactions is well-established, but specific conditions and yields for the 1-cyclohexyl derivative require further investigation.
Halogen-Metal Exchange Reactions for Further Functionalization
Halogen-metal exchange reactions convert the C-Br bond into a C-metal bond, typically a C-Li or C-Mg bond. This transformation generates a nucleophilic pyrazolyl species that can react with a wide range of electrophiles, allowing for the introduction of various functional groups that are not accessible through other means.
Detailed experimental studies on the halogen-metal exchange of this compound and its subsequent functionalization are not widely available in the current literature.
Modifications and Functionalization of the Pyrazole Ring System
Beyond the transformations of the bromo group, the pyrazole ring itself can be a site for further functionalization.
Electrophilic Aromatic Substitution at Unsubstituted Positions
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The most likely positions for electrophilic substitution on the 1-cyclohexyl-3-bromopyrazole ring are the C4 and C5 positions. The directing effects of the existing substituents (the cyclohexyl group at N1 and the bromine at C3) will influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Specific studies detailing the electrophilic aromatic substitution reactions on this compound are limited in the available scientific literature.
Cycloaddition Reactions Involving the Pyrazole Moiety
The double bonds within the pyrazole ring can potentially participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, under specific conditions. These reactions would lead to the formation of fused heterocyclic systems, significantly increasing the structural complexity and offering novel molecular scaffolds.
Currently, there is a lack of specific research on the cycloaddition reactions involving the 1-cyclohexyl-1H-pyrazole ring system.
Reactions Involving the Cyclohexyl Substituent
The chemistry of this compound has primarily focused on transformations of the pyrazole ring, with the N-cyclohexyl substituent often regarded as a stable, sterically influencing group. Direct chemical modifications of the cyclohexyl ring itself are not extensively documented in the literature. However, based on the general reactivity of cycloalkanes, several transformations can be posited.
One potential avenue for derivatization is free-radical halogenation of the cyclohexyl ring. youtube.com This type of reaction, typically initiated by UV light or a radical initiator, could introduce halogen atoms onto the cyclohexyl moiety. The selectivity of this reaction would be expected to follow the established principles of radical stability (tertiary > secondary > primary C-H bonds).
Another possibility includes oxidation of the cyclohexyl ring to introduce hydroxyl or keto functionalities. Such reactions would likely require strong oxidizing agents and could be complicated by the presence of the electron-rich pyrazole ring.
It is important to note that while these reactions are theoretically possible, their practical application to this compound has not been extensively explored. The stability of the N-cyclohexyl group is often utilized in syntheses where modifications are targeted at the pyrazole core. For example, the synthesis of various N-substituted pyrazoles, including those with cyclohexyl groups, has been achieved under conditions that leave the cyclohexyl moiety intact. acs.org
Stereochemical Aspects and Regiochemical Control in Chemical Transformations
The stereochemical and regiochemical outcomes of reactions involving this compound are critical for the synthesis of well-defined derivatives. These aspects are primarily governed by the substitution pattern of the pyrazole ring and the nature of the reagents and catalysts employed.
Regiochemical Control:
The synthesis of 1-substituted pyrazoles from unsymmetrical pyrazoles can lead to a mixture of regioisomers. In the case of 3-bromopyrazole, alkylation can occur at either the N1 or N2 position. Studies on the N-alkylation of 3-substituted pyrazoles have shown that the regioselectivity is influenced by steric and electronic factors. For instance, the alkylation of 3-substituted pyrazoles often favors the less sterically hindered N1 position. sci-hub.st A systematic study on the N-substitution of 3-substituted pyrazoles using K2CO3 in DMSO has demonstrated a high regioselectivity for the N1 isomer. sci-hub.st This is attributed to the steric hindrance posed by the substituent at the 3-position, which disfavors attack at the adjacent N2 position.
Further functionalization of the this compound ring, such as electrophilic substitution, is also subject to regiochemical control. The existing substituents on the pyrazole ring direct incoming electrophiles to specific positions. The 1-cyclohexyl group and the 3-bromo group electronically influence the pyrazole ring, with the C4 and C5 positions being the most likely sites for further substitution. For example, palladium-catalyzed C-H arylation of N-alkylpyrazoles has been shown to occur with high regioselectivity, primarily at the C5 position. nih.gov
Stereochemical Aspects:
The stereochemistry of reactions involving this compound becomes particularly relevant when new stereocenters are created. While the starting material itself is achiral, reactions can be designed to produce chiral products in a stereoselective manner.
For instance, if a reaction were to introduce a substituent onto the cyclohexyl ring, this could generate diastereomers. The facial selectivity of such a reaction would be influenced by the orientation of the pyrazole ring relative to the cyclohexyl group. However, specific studies demonstrating such stereocontrol on this particular molecule are limited.
In the context of reactions on the pyrazole ring, the development of stereoselective methods is an active area of research. Organocatalyzed formal [3+3] annulation reactions of pyrazolin-5-ones have been shown to proceed with high stereocontrol, though a substrate bearing a cyclohexyl group was reported to be unreactive under the studied conditions. acs.org The development of stereoselective N-alkenylation of pyrazoles has also been reported, yielding specific E- or Z-isomers depending on the reaction conditions. researchgate.net
The following table summarizes key aspects of regiochemical and stereochemical control in reactions related to 1-cyclohexylpyrazoles.
| Reaction Type | Key Aspects | Typical Outcome |
| N-Alkylation of 3-Bromopyrazole | Steric hindrance from the 3-bromo group. | Predominant formation of the 1-cyclohexyl-3-bromo-1H-pyrazole isomer. sci-hub.st |
| C-H Arylation of 1-Alkylpyrazoles | Electronic and steric effects of the N-substituent and existing ring substituents. | High regioselectivity for the C5 position. nih.gov |
| Stereoselective Annulation | Use of chiral catalysts to control the formation of new stereocenters. | Can lead to highly enantio- and diastereomerically enriched products, though reactivity can be substrate-dependent. acs.org |
| N-Alkenylation of Pyrazoles | Choice of catalyst and reaction conditions. | Can provide either (E)- or (Z)-N-vinylated pyrazoles with high stereoselectivity. researchgate.net |
Coordination Chemistry and Organometallic Applications of 3 Bromo 1 Cyclohexyl 1h Pyrazole
Ligand Design and Synthesis for Metal Complexation
The design of 3-bromo-1-cyclohexyl-1H-pyrazole as a ligand for metal complexation incorporates three key structural elements that dictate its coordination properties: the pyrazole (B372694) ring, the N1-cyclohexyl substituent, and the C3-bromo substituent.
The Pyrazole Ring: The pyrazole ring is a versatile donor in coordination chemistry, typically binding to a metal center through its sp²-hybridized N2 nitrogen atom (the "pyridinic" nitrogen). This nitrogen possesses a lone pair of electrons available for donation to a metal cation.
The N1-Cyclohexyl Substituent: The bulky cyclohexyl group at the N1 position provides significant steric hindrance. This bulk can influence the number of ligands that can coordinate to a metal center, potentially favoring the formation of complexes with lower coordination numbers. Furthermore, it can create a specific steric pocket around the metal, which can be exploited to control the selectivity of catalytic reactions. Studies on related N-cycloalkyl-substituted ligands have shown that varying the cycloalkyl group allows for the fine-tuning of the properties of the resulting metal complexes. rsc.org
The C3-Bromo Substituent: The bromine atom at the C3 position acts as an electron-withdrawing group, which reduces the electron-donating ability of the N2 nitrogen atom of the pyrazole ring. This electronic modification can alter the strength of the metal-ligand bond and, consequently, the reactivity of the resulting complex. Additionally, the C-Br bond itself represents a reactive site. It can be used for further functionalization of the ligand via cross-coupling reactions to create more complex, multidentate ligand systems, or it could potentially undergo oxidative addition to a low-valent metal center.
The synthesis of the ligand itself is straightforward, typically involving the reaction of 3-bromopyrazole with a cyclohexyl halide under basic conditions.
Formation and Characterization of Organometallic Complexes
Although specific complexes of this compound are not detailed in the literature, their formation and characterization can be inferred from the extensive chemistry of analogous pyrazole derivatives. researchgate.net
The synthesis of transition metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound (L), the general reaction would be:
nL + MXy → [MLn]Xy
Where M is the transition metal (e.g., Ag, Co, Ni, Pt, Pd), X is an anion (e.g., Cl⁻, Br⁻, NO₃⁻, BF₄⁻), and 'n' is the number of ligand molecules. Research on related ligands, such as those based on 3-cyclohexylpyrazole and 3-cyclohexyl-4-bromopyrazole, has led to the successful synthesis of a variety of cobalt(II) and nickel(II) complexes. researchgate.netacs.org Similarly, palladium(II) complexes with various pyrazole-based ligands have been prepared and characterized for their catalytic activity. rsc.org The choice of solvent and reaction conditions (e.g., temperature, reaction time) would be optimized to achieve the desired product in good yield.
This compound is expected to act as a monodentate ligand, coordinating to metal centers via the N2 atom. The steric bulk of the N1-cyclohexyl group would further enforce this coordination mode. The resulting geometry of the metal complex is determined by the metal's preferred coordination number and the ligand-to-metal ratio.
For instance:
Silver(I) complexes often exhibit linear or trigonal planar geometries, with two or three ligands, respectively.
Cobalt(II) and Nickel(II) can form tetrahedral or octahedral complexes depending on the steric bulk of the ligands and the coordinating ability of the counter-ions. With a bulky ligand like this compound, four-coordinate tetrahedral complexes of the type [ML₄]²⁺ or [ML₂X₂] are likely.
Palladium(II) and Platinum(II) , with a d⁸ electron configuration, strongly favor a four-coordinate square planar geometry. Complexes of the type [ML₄]²⁺ or, more commonly, [ML₂X₂] would be expected.
The characterization of these complexes would involve standard analytical techniques, including single-crystal X-ray diffraction to definitively determine the solid-state structure, multinuclear NMR spectroscopy to understand the structure in solution, and FT-IR spectroscopy to observe changes in vibrational frequencies upon coordination.
Table 1: Expected Coordination Geometries for M(II) Complexes with this compound (L)
| Metal Ion | d-electron Count | Common Geometries | Plausible Complex Formulae |
|---|---|---|---|
| Cobalt(II) | d⁷ | Tetrahedral, Octahedral | [CoL₂X₂], [CoL₄]X₂ |
| Nickel(II) | d⁸ | Square Planar, Octahedral | [NiL₂X₂], [NiL₄]X₂ |
| Palladium(II) | d⁸ | Square Planar | [PdL₂X₂], [PdL₄]X₂ |
| Platinum(II) | d⁸ | Square Planar | [PtL₂X₂], [PtL₄]X₂ |
(X = halide or other coordinating anion)
Catalytic Applications of Metal Complexes Derived from this compound
While catalytic data for complexes of this specific ligand are absent from the literature, palladium complexes bearing pyrazole-derived ligands are known to be active catalysts, particularly in cross-coupling reactions. rsc.orgrsc.orgmdpi.com The electronic and steric properties imparted by the 3-bromo and 1-cyclohexyl groups would modulate the catalytic performance of any derived metal complex.
Palladium complexes are paramount in catalyzing the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Pyrazole-based ligands have been successfully used in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.orgmdpi.com A palladium complex of this compound would be a candidate for such transformations.
The catalytic cycle for a Suzuki-Miyaura coupling, for example, involves three main steps:
Oxidative Addition: A Pd(0) species, formed in situ from a Pd(II) precatalyst, oxidatively adds to an aryl halide (Ar-X).
Transmetalation: The resulting Pd(II) complex reacts with an organoboron reagent (Ar'-B(OR)₂) in the presence of a base.
Reductive Elimination: The diaryl-palladium intermediate undergoes reductive elimination to form the new C-C bond (Ar-Ar') and regenerate the active Pd(0) catalyst.
The ligand (this compound) would stabilize the palladium center throughout this cycle. Its steric bulk could promote the reductive elimination step, while its electronic properties would influence the rates of both oxidative addition and reductive elimination. An interesting feature is the C-Br bond on the ligand itself, which could potentially participate in "rollover" C-H activation or other intramolecular reactions, as has been observed in some pincer-type pyrazole ligands. acs.org
Complexes derived from this compound, particularly those of palladium, could be applied to a range of important organic transformations.
Table 2: Potential Catalytic Applications of Metal Complexes of this compound
| Reaction Name | Metal | Description | Potential Role of Ligand |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | C-C bond formation between an organohalide and an organoboron compound. | Stabilize the Pd(0)/Pd(II) catalytic cycle; steric/electronic tuning of reactivity and selectivity. rsc.org |
| Heck Coupling | Palladium | C-C bond formation between an unsaturated halide and an alkene. | Control regioselectivity and stabilize the palladium catalyst against decomposition. |
| Sonogashira Coupling | Palladium, Copper | C-C bond formation between a terminal alkyne and an aryl or vinyl halide. | The pyrazole ligand would coordinate to palladium, while copper acts as a co-catalyst. |
| C-N Coupling (Buchwald-Hartwig) | Palladium | Formation of C-N bonds between an aryl halide and an amine. | The N-donor ligand could effectively stabilize the palladium catalyst required for this transformation. |
The performance of a catalytic system using this compound would depend on the interplay between the ligand's steric bulk, which influences substrate access and product release, and its electronic nature, which modulates the reactivity of the metal center. rsc.org
Utilization as a Building Block in Complex Polycyclic and Supramolecular Architectures
The functionalized pyrazole, this compound, and its isomers serve as valuable precursors in the construction of intricate molecular structures, particularly in the realm of coordination chemistry. The strategic placement of the bromo and cyclohexyl groups on the pyrazole ring allows for the synthesis of sterically demanding ligands, which can be used to form complex metal-organic assemblies and supramolecular architectures. A key application in this area is the formation of scorpionate ligands, specifically poly(pyrazolyl)borates, which are versatile chelating agents in organometallic chemistry.
Research has demonstrated the synthesis of scorpionate ligands from cyclohexyl-substituted pyrazoles. For instance, the ligand hydrotris(3-cyclohexyl-4-bromopyrazol-1-yl)borate, denoted as [TpCy,4Br]-, has been synthesized from its precursor, 3-cyclohexyl-4-bromopyrazole. acs.orgresearchgate.netnih.gov This ligand is then used to create a variety of metal complexes with tetrahedral and octahedral geometries. acs.orgresearchgate.netnih.gov The presence of the bulky cyclohexyl group provides significant steric hindrance, influencing the coordination geometry and the stability of the resulting metal complexes.
The synthesis of these complex structures involves the reaction of the thallium(I) salt of the scorpionate ligand with various metal halides. acs.org This methodology has been successfully employed to prepare a range of coordination compounds. The structural characterization of these complexes, often determined by X-ray crystallography, provides detailed insights into their three-dimensional architecture. acs.orgresearchgate.netnih.gov
A notable example is the dinuclear nickel carbonate complex, [Ni(TpCy)]2(CO3), which showcases the ability of these ligands to support the formation of polynuclear structures. acs.orgresearchgate.net In this complex, two nickel atoms are bridged by a carbonate ligand, with each nickel atom being coordinated by a hydrotris(3-cyclohexylpyrazol-1-yl)borate ([TpCy]-) ligand.
The following tables summarize the key ligands derived from cyclohexyl-substituted pyrazoles and some of the representative metal complexes that have been synthesized and structurally characterized.
Table 1: Scorpionate Ligands Derived from Cyclohexyl-Substituted Pyrazoles
| Ligand Name | Abbreviation | Precursor Pyrazole |
| hydrotris(3-cyclohexylpyrazol-1-yl)borate | [TpCy]- | 3-Cyclohexylpyrazole |
| tetrakis(3-cyclohexylpyrazol-1-yl)borate | [pzoTpCy]- | 3-Cyclohexylpyrazole |
| hydrotris(3-cyclohexyl-4-bromopyrazol-1-yl)borate | [TpCy,4Br]- | 3-Cyclohexyl-4-bromopyrazole |
Table 2: Structurally Characterized Metal Complexes
| Complex | Metal Center | Coordination Geometry | Reference |
| Co[TpCy]Cl | Cobalt(II) | Tetrahedral | acs.org |
| Co[TpCy,4Br]Cl | Cobalt(II) | Tetrahedral | acs.orgresearchgate.netnih.gov |
| Co[TpCy,4Br]NCS | Cobalt(II) | Tetrahedral | acs.orgresearchgate.netnih.gov |
| [Ni(TpCy)]2(CO3) | Nickel(II) | Dinuclear | acs.orgresearchgate.netnih.gov |
| Ni[TpCy,4Br][pzCy,4Br]3(H)2 | Nickel(II) | Octahedral | acs.orgresearchgate.netnih.gov |
| MoTpCy2(η3-methallyl) | Molybdenum(II) | Octahedral | acs.orgresearchgate.netnih.gov |
These examples underscore the utility of bromo-cyclohexyl-pyrazole derivatives as foundational units for constructing sophisticated coordination complexes. The ability to tune the steric and electronic properties of the resulting ligands by modifying the pyrazole precursor opens avenues for the rational design of novel supramolecular and polycyclic architectures with tailored properties for applications in catalysis and materials science. nih.gov
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Routes
The synthesis of N-substituted pyrazoles is well-established, often relying on the condensation of 1,3-dicarbonyl compounds with corresponding hydrazines or through 1,3-dipolar cycloaddition reactions. nih.govscispace.com However, the development of synthetic routes for 3-Bromo-1-cyclohexyl-1H-pyrazole that are not only efficient but also adhere to the principles of green chemistry is a primary objective for future research.
Current methodologies for creating related structures, such as the direct preparation of N-alkyl pyrazoles from primary amines like cyclohexanamine, provide a starting point. acs.org Similarly, multi-component reactions have proven effective for synthesizing complex pyrazole (B372694) derivatives bearing an N-cyclohexyl group in a single step. biointerfaceresearch.com Future work should aim to adapt and refine these strategies to produce this compound directly, minimizing steps and improving atom economy. Promising avenues include one-pot reactions that combine cyclization and bromination, potentially using greener brominating agents to avoid harsh conditions. semanticscholar.orgconsensus.app The exploration of catalytic systems, including transition metals or organocatalysts, could lead to milder reaction conditions and higher yields, making the synthesis more scalable and environmentally benign. mdpi.com
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| One-Pot Multi-Component Synthesis | Combining cyclohexylhydrazine (B1595531), a suitable three-carbon synthon, and a brominating agent in a single reaction vessel. biointerfaceresearch.com | Increased efficiency, reduced waste, and simplified purification. | Optimization of reaction conditions and catalyst selection. |
| Catalytic C-H/N-H Annulation | Transition-metal-catalyzed reaction between a brominated pyrazole precursor and cyclohexene (B86901) or cyclohexane (B81311) via C-H activation. | High atom economy and novel bond-forming strategies. | Development of robust and selective catalysts. |
| Flow Chemistry Synthesis | Utilizing microreactors to perform the synthesis continuously, allowing for precise control over reaction parameters. | Enhanced safety, improved scalability, and higher purity of the product. | Design of a continuous flow process from starting materials to the final product. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction between cyclohexylhydrazine and a brominated 1,3-dicarbonyl precursor. scispace.com | Significantly reduced reaction times and often improved yields. | Screening of solvents and optimization of microwave parameters. |
Exploration of Undiscovered Reactivity Pathways and Mechanistic Studies
The bromine atom on the pyrazole ring is a synthetic linchpin, offering a gateway to a vast array of derivatives through cross-coupling reactions. researchgate.net Future research will delve into systematically exploring the reactivity of this compound in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net This will enable the introduction of diverse functional groups (aryl, alkyl, alkynyl, amino) at the 3-position, creating a library of novel compounds for screening in various applications.
Beyond established cross-coupling methods, the exploration of more novel transformations is a key research direction. This includes investigating its participation in photoredox catalysis, electrochemical synthesis, and metallaphotoredox-catalyzed reactions to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions.
Crucially, these reactivity studies must be paired with in-depth mechanistic investigations. acs.org Kinetic studies, isotopic labeling experiments, and the isolation or spectroscopic detection of reaction intermediates will provide a fundamental understanding of the reaction pathways. This knowledge is vital for optimizing reaction conditions, controlling selectivity, and predicting the outcomes of new transformations. The influence of the N-cyclohexyl group on the electronic nature of the pyrazole ring and its steric impact on the approach of catalysts and reagents is a specific area that warrants detailed mechanistic scrutiny.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry has become an indispensable tool for accelerating chemical research. eurasianjournals.com For this compound, advanced computational modeling offers a powerful strategy to predict its properties and guide experimental work. Future research will leverage a variety of computational techniques to build a comprehensive in-silico profile of the molecule.
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and vibrational frequencies. nih.gov This information is fundamental for predicting its reactivity, stability, and spectroscopic characteristics. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives based on the this compound scaffold, QSAR models can be developed to correlate structural features with specific biological activities or material properties. researchgate.net This predictive capability can prioritize the synthesis of the most promising candidates for applications in medicine or materials science. nih.gov
Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding affinity and orientation of this compound and its derivatives within the active sites of target proteins. johnshopkins.edu This can help identify potential biological targets and guide the design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape and dynamic behavior of the molecule over time, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological membrane. eurasianjournals.com
These computational approaches will not only accelerate the discovery of new applications but also contribute to a deeper fundamental understanding of the molecule's behavior at an atomic level. elifesciences.org
| Computational Method | Research Objective | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. nih.gov | HOMO/LUMO energies, electrostatic potential, bond-dissociation energies. |
| QSAR Studies | Predict biological activity or material properties. researchgate.net | Correlation between molecular descriptors and activity (e.g., pIC50). |
| Molecular Docking | Identify potential biological targets and binding modes. johnshopkins.edu | Binding energy, protein-ligand interactions, inhibitory constants. |
| Molecular Dynamics (MD) | Analyze conformational flexibility and intermolecular interactions. eurasianjournals.com | Conformational stability, solvation free energy, diffusion coefficients. |
Integration into Multifunctional Material Systems and Emerging Technologies
The unique combination of a stable heterocyclic core, a modifiable bromine handle, and a bulky cyclohexyl group makes this compound an attractive building block for advanced materials. Future research should focus on integrating this compound into functional systems to harness its potential properties.
Given that many pyrazole-containing compounds exhibit luminescence and fluorescence, one promising area is the development of novel organic light-emitting diode (OLED) materials. nih.gov The bromo-substituent can be used to attach this pyrazole core to a polymer backbone or to other chromophores to tune the emission color and quantum efficiency.
In the field of polymer chemistry, this compound could serve as a monomer or a functional additive. Its incorporation into polymer chains via cross-coupling reactions could lead to materials with enhanced thermal stability, specific refractive indices, or gas permeability properties. The N-cyclohexyl group could influence the polymer's morphology and processing characteristics.
Furthermore, the structural motifs present in this compound are relevant to agrochemistry and medicinal chemistry. nih.govsemanticscholar.org The pyrazole ring is a well-known scaffold in many pesticides and pharmaceuticals. researchgate.net Future work could involve synthesizing derivatives of this compound and screening them for activity as herbicides, fungicides, or as modulators of specific biological pathways relevant to human disease. The ability to easily modify the 3-position allows for the systematic optimization of activity and selectivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-1-cyclohexyl-1H-pyrazole, and how can the purity of the product be optimized?
- Methodology : A typical route involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors, followed by bromination. For example, anhydrous hydrazine can react with fluorinated pyridine derivatives at 110°C for 16 hours, followed by bromination with HBr or NaBr under controlled pH (). Purification via silica gel chromatography (cyclohexane/ethyl acetate gradients) or recrystallization improves purity. Yield optimization (e.g., 29% vs. 88% in multi-step reactions) depends on stoichiometry, reaction time, and temperature control .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) identifies substituent positions and cyclohexyl group integration. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peaks). X-ray crystallography resolves stereochemical ambiguities, as demonstrated for related pyrazole derivatives ( ). Infrared (IR) spectroscopy detects functional groups like C-Br stretches (~600 cm⁻¹) .
Q. What safety precautions are essential when handling brominated pyrazoles like this compound?
- Methodology : Use fume hoods to avoid inhalation of toxic vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers away from light and moisture (). Quench residual brominating agents (e.g., NaHSO3 washes) to prevent exothermic decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination of pyrazole derivatives be addressed?
- Methodology : Regioselectivity depends on electronic and steric factors. Electron-rich positions (e.g., N-adjacent carbons) are more reactive. For 1-cyclohexyl-substituted pyrazoles, steric hindrance from the cyclohexyl group directs bromination to the less hindered C3 position. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., Boc-protected amines) can further control selectivity ( ) .
Q. What strategies improve yield in multi-step syntheses of this compound derivatives?
- Methodology : Optimize intermediates: For example, tert-butyl carbamate (Boc) protection of pyrazole NH groups stabilizes intermediates during cross-coupling (e.g., Suzuki-Miyaura reactions). Palladium catalysts (e.g., Pd2(dba)3/XPhos) enhance efficiency in aryl amination (70% yield, ). Monitor reaction progress via TLC or LC-MS to minimize side products .
Q. How do structural modifications (e.g., fluorination, trifluoromethylation) impact the reactivity of this compound?
- Methodology : Fluorine substituents increase electronegativity, altering reaction kinetics. For example, trifluoromethyl groups (as in ) enhance metabolic stability in drug candidates. Compare Hammett σ values to predict electronic effects. Synthesize analogs via nucleophilic substitution (e.g., using CsF or AgF) and evaluate stability via accelerated degradation studies .
Q. What mechanistic insights explain contradictions in catalytic efficiency for cross-coupling reactions involving brominated pyrazoles?
- Methodology : Catalyst poisoning by bromide ions is a common issue. Use scavengers like silver salts (Ag2CO3) to sequester Br⁻. Study turnover numbers (TONs) with varying Pd/ligand ratios (e.g., XPhos vs. SPhos). Kinetic studies (Eyring plots) differentiate rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
